Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains two fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[111]pentane-1-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The presence of the Boc group and fluorine atoms can influence its binding affinity and specificity towards enzymes or receptors. The compound may act by inhibiting or modulating the activity of specific proteins, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}methylbicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17F2NO4 |
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Molecular Weight |
277.26 g/mol |
IUPAC Name |
methyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C12H17F2NO4/c1-9(2,3)19-8(17)15-11-5-10(6-11,7(16)18-4)12(11,13)14/h5-6H2,1-4H3,(H,15,17) |
InChI Key |
HIKHJOPHPVSVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)C(=O)OC |
Origin of Product |
United States |
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